Ethyl 4,6-dihydroxy-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,6-dihydroxy-1H-indole-2-carboxylate is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds that are structurally similar to the amino acid tryptophan and are found in many natural products and pharmaceuticals. This compound, in particular, has garnered interest due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,6-dihydroxy-1H-indole-2-carboxylate typically involves the following steps:
Starting Material: The synthesis often begins with 1H-indole-2-carboxylic acid as the starting material.
Functionalization: The indole ring is functionalized at the 4 and 6 positions to introduce hydroxyl groups.
Esterification: The carboxylic acid group is then esterified with ethanol to form the ethyl ester derivative.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,6-dihydroxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Derivatives with different functional groups replacing the hydroxyl groups.
Scientific Research Applications
Ethyl 4,6-dihydroxy-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound has potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new drugs and as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism by which Ethyl 4,6-dihydroxy-1H-indole-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist to certain receptors, inhibit enzymes, or modulate signaling pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Ethyl 4,6-dihydroxy-1H-indole-2-carboxylate is similar to other indole derivatives, such as:
Indole-2-carboxylic acid
5,6-dihydroxyindole-2-carboxylic acid (DHICA)
Ethyl indole-2-carboxylate
Uniqueness: What sets this compound apart is its specific hydroxyl group placement and the presence of the ethyl ester group, which can influence its reactivity and biological activity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C11H11NO4 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
ethyl 4,6-dihydroxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H11NO4/c1-2-16-11(15)9-5-7-8(12-9)3-6(13)4-10(7)14/h3-5,12-14H,2H2,1H3 |
InChI Key |
CXJJPVIYIXOMNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.